molecular formula C20H16FN5O4 B12614673 6-(2-amino-5-nitrophenyl)-5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

6-(2-amino-5-nitrophenyl)-5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B12614673
M. Wt: 409.4 g/mol
InChI Key: JARLXDFXSDNDIE-UHFFFAOYSA-N
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Description

6-(2-amino-5-nitrophenyl)-5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes amino, nitro, and fluorophenyl groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-amino-5-nitrophenyl)-5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolo[3,4-d]pyrimidine structure, followed by the introduction of the amino, nitro, and fluorophenyl groups through various substitution reactions. Common reagents used in these reactions include anhydrous solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield of the compound. The process may also include purification steps such as recrystallization and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

6-(2-amino-5-nitrophenyl)-5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as sodium hydride or lithium diisopropylamide.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as nitroso, amino, and substituted fluorophenyl derivatives.

Scientific Research Applications

6-(2-amino-5-nitrophenyl)-5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 6-(2-amino-5-nitrophenyl)-5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-6-(4-fluorophenyl)-4-phenyl-thieno[2,3-b]pyridine-2-carbonitrile
  • 4-amino-2-(trifluoromethyl)benzonitrile

Uniqueness

6-(2-amino-5-nitrophenyl)-5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C20H16FN5O4

Molecular Weight

409.4 g/mol

IUPAC Name

6-(2-amino-5-nitrophenyl)-5-(4-fluorophenyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H16FN5O4/c1-23-16-10-25(15-9-13(26(29)30)7-8-14(15)22)18(11-3-5-12(21)6-4-11)17(16)19(27)24(2)20(23)28/h3-10H,22H2,1-2H3

InChI Key

JARLXDFXSDNDIE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=C(C=C3)F)C4=C(C=CC(=C4)[N+](=O)[O-])N

Origin of Product

United States

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